

# Spectroscopic Analysis of 6-Chlorohexyl Prop-2-enoate: A Technical Guide

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## Compound of Interest

Compound Name: 6-Chlorohexyl prop-2-enoate

Cat. No.: B15124619

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This technical guide provides a detailed spectroscopic analysis of **6-Chlorohexyl prop-2-enoate**, a key intermediate in various organic syntheses. This document outlines the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound, alongside detailed experimental protocols for its synthesis and characterization.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **6-Chlorohexyl prop-2-enoate**. This data has been generated using computational chemistry software and provides a reference for the expected spectral characteristics of the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted  $^1\text{H}$  NMR Data for **6-Chlorohexyl prop-2-enoate** (Solvent:  $\text{CDCl}_3$ , Field Strength: 400 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
6.40	dd	1H	=CH <sub>2</sub> (trans to C=O)
6.12	dd	1H	-CH=
5.82	dd	1H	=CH <sub>2</sub> (cis to C=O)
4.15	t	2H	-O-CH <sub>2</sub> -
3.54	t	2H	-CH <sub>2</sub> -Cl
1.78	p	2H	-CH <sub>2</sub> -CH <sub>2</sub> -Cl
1.68	p	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -
1.45	m	4H	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

Table 2: Predicted <sup>13</sup>C NMR Data for **6-Chlorohexyl prop-2-enoate** (Solvent: CDCl<sub>3</sub>, Field Strength: 100 MHz)

Chemical Shift (ppm)	Assignment
166.2	C=O
130.8	=CH <sub>2</sub>
128.5	-CH=
64.5	-O-CH <sub>2</sub> -
45.0	-CH <sub>2</sub> -Cl
32.5	-CH <sub>2</sub> -CH <sub>2</sub> -Cl
28.6	-O-CH <sub>2</sub> -CH <sub>2</sub> -
26.5	-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -Cl
25.4	-O-CH <sub>2</sub> -CH <sub>2</sub> -CH <sub>2</sub> -

## Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands for **6-Chlorohexyl prop-2-enoate**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2940-2860	Medium	C-H stretch (alkane)
1725	Strong	C=O stretch (ester)
1635	Medium	C=C stretch (alkene)
1405	Medium	=C-H bend
1190	Strong	C-O stretch (ester)
650	Medium	C-Cl stretch

## Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data for **6-Chlorohexyl prop-2-enoate**

m/z	Relative Intensity (%)	Assignment
190/192	30/10	[M] <sup>+</sup> (with <sup>35</sup> Cl/ <sup>37</sup> Cl isotopes)
155	100	[M - Cl] <sup>+</sup>
99	40	[CH <sub>2</sub> =CHCOOCH <sub>2</sub> CH <sub>2</sub> ] <sup>+</sup>
55	80	[CH <sub>2</sub> =CHCO] <sup>+</sup>

## Experimental Protocols

The following protocols describe the synthesis and spectroscopic analysis of **6-Chlorohexyl prop-2-enoate**.

### Synthesis of 6-Chlorohexyl prop-2-enoate

Materials:

- 6-Chlorohexan-1-ol

- Acryloyl chloride
- Triethylamine
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate ( $\text{NaHCO}_3$ ), saturated solution
- Brine
- Magnesium sulfate ( $\text{MgSO}_4$ ), anhydrous

#### Procedure:

- To a solution of 6-chlorohexan-1-ol (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add acryloyl chloride (1.1 eq) dropwise.
- Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- Quench the reaction by adding a saturated aqueous solution of  $\text{NaHCO}_3$ .
- Separate the organic layer and wash sequentially with saturated aqueous  $\text{NaHCO}_3$  and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield **6-Chlorohexyl prop-2-enoate** as a colorless oil.

## Spectroscopic Analysis

#### NMR Spectroscopy:

- $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a 400 MHz spectrometer.
- The sample is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ).

- Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

#### IR Spectroscopy:

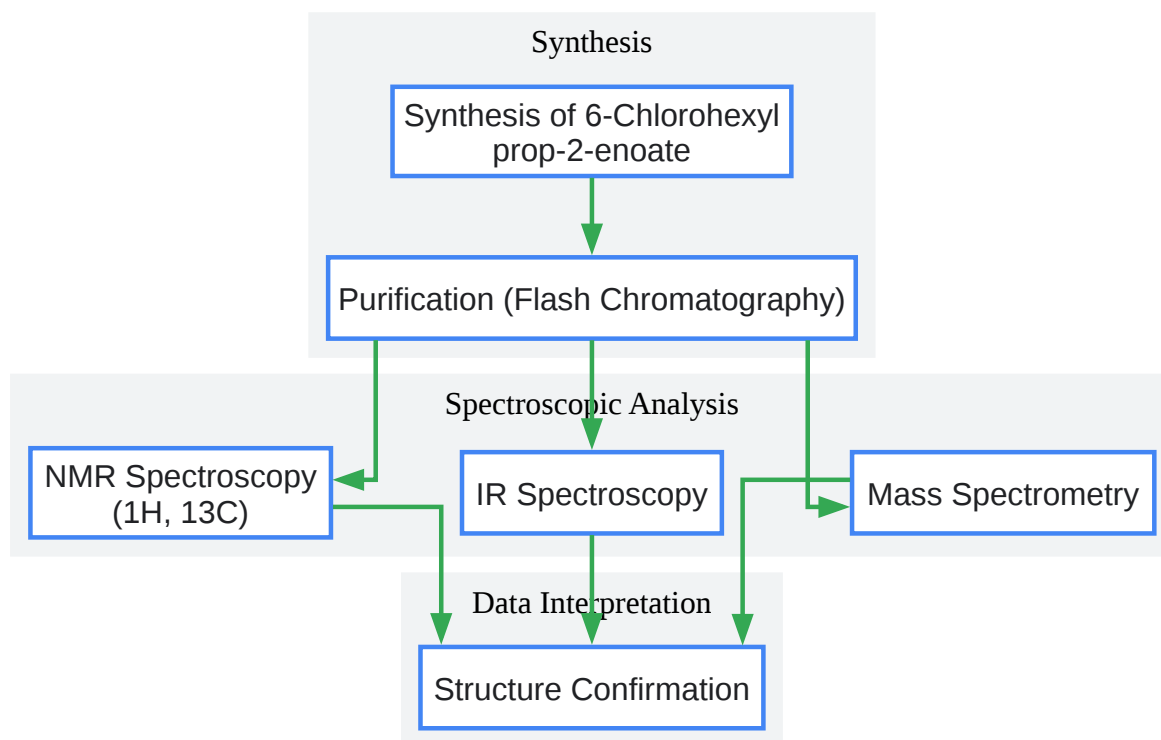
- The IR spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer.
- A thin film of the neat compound is placed on a salt plate (NaCl or KBr).
- The spectrum is recorded in the range of 4000-400  $\text{cm}^{-1}$ .

#### Mass Spectrometry:

- The mass spectrum is obtained using an electron ionization (EI) mass spectrometer.
- The sample is introduced via direct infusion or gas chromatography.
- The mass-to-charge ratio ( $m/z$ ) of the fragments is recorded.

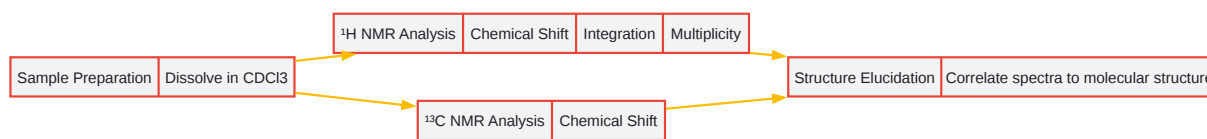
## Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **6-Chlorohexyl prop-2-enoate**.



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Caption: Workflow for the synthesis and spectroscopic analysis of **6-Chlorohexyl prop-2-enoate**.



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Caption: Logical flow for NMR-based structural elucidation.

- To cite this document: BenchChem. [Spectroscopic Analysis of 6-Chlorohexyl Prop-2-enoate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15124619#spectroscopic-analysis-of-6-chlorohexyl-prop-2-enoate-nmr-ir-ms]

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